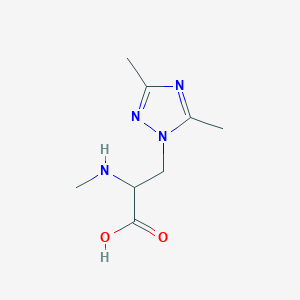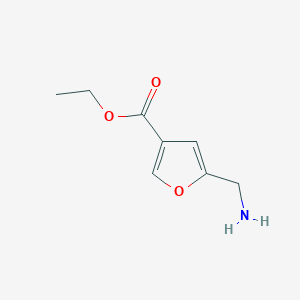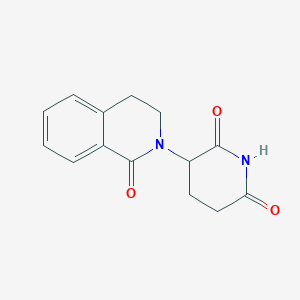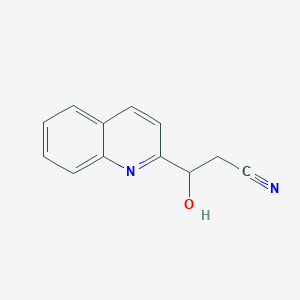
3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Amino Acid Derivative Formation: The propanoic acid moiety can be introduced through a series of reactions involving the formation of an intermediate ester, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the propanoic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new compounds with desired properties.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor ligand. Triazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Triazole-containing drugs are used to treat various conditions, including infections and inflammatory diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methylamino and propanoic acid groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole compound with a wide range of applications.
3,5-Dimethyl-1h-1,2,4-triazole: A derivative with similar structural features.
2-(Methylamino)propanoic acid: An amino acid derivative with comparable functional groups.
Uniqueness
3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid is unique due to the combination of the triazole ring with dimethyl and methylamino groups, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C8H14N4O2/c1-5-10-6(2)12(11-5)4-7(9-3)8(13)14/h7,9H,4H2,1-3H3,(H,13,14) |
InChIキー |
AAQDHNLKXVBEJD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C)CC(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)



![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)


![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)
![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)

![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)

![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)

